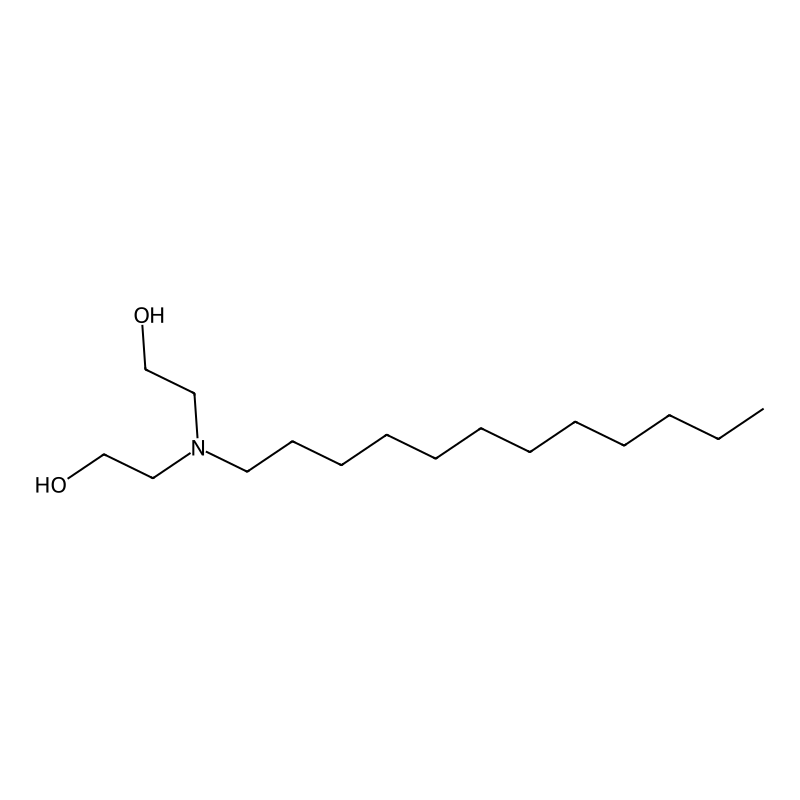

N-Lauryldiethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Nanoparticles:

N-LDEA can be used as a surfactant or capping agent in the synthesis of various nanoparticles. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions, allows it to stabilize the newly formed nanoparticles and prevent them from aggregating. Studies have shown that N-LDEA can be used to synthesize metal nanoparticles like silver and gold nanoparticles, as well as semiconductor nanoparticles like cadmium sulfide (CdS) nanoparticles. Source: Li, J., et al. (2005). Preparation and characterization of silver nanoparticles using N-(n-dodecyl) diethanolamine as reductant and stabilizer. Journal of Colloid and Interface Science, 289(1), 136-141:

N-Lauryldiethanolamine is a chemical compound characterized by the molecular formula C16H35NO2 and a molecular weight of 273.45 g/mol. It is classified as an aminodiol, specifically a derivative of dodecylamine where the amino hydrogens are substituted with 2-hydroxyethyl groups. This compound is often utilized in various applications due to its surfactant properties, which facilitate emulsification and stabilization processes in chemical formulations .

LDE's primary mechanism of action is related to its surfactant properties. As an amphiphilic molecule, LDE can lower the surface tension of liquids, allowing them to spread and mix more easily. This property makes LDE useful in various applications, such as:

- Emulsification: LDE helps disperse oil-based substances in water to form emulsions, which are essential in products like cosmetics and pharmaceuticals [].

- Wetting: LDE improves the wetting ability of water on surfaces, making it valuable in cleaning formulations [].

- Sample preparation: LDE can be used to remove metal cations from samples during preparation for analytical techniques.

The biological activity of N-Lauryldiethanolamine includes antibacterial properties that disrupt normal functions in bacterial cells, leading to cell death. It has been observed to alter calcium fluxes in sarcoplasmic reticulum vesicles from rabbit skeletal muscle, indicating its potential impact on myocardial contractility. Furthermore, it has been noted to affect root development in Arabidopsis thaliana seedlings, suggesting broader implications for plant biology .

Mechanism of Action- Target of Action: Primarily interacts with bacterial cells.

- Mode of Action: Disrupts essential biological processes such as cell wall synthesis and protein production.

- Result of Action: Inhibition of bacterial growth due to its surfactant properties and interaction with cellular membranes.

N-Lauryldiethanolamine can be synthesized through various methods, typically involving the reaction of dodecylamine with ethylene oxide or other hydroxyethylating agents. The process often requires careful control of reaction conditions to ensure the desired substitution occurs without unwanted side reactions. The synthesis may also involve purification steps to achieve the desired purity level, generally above 95% .

N-Lauryldiethanolamine finds applications across multiple fields:

- Surfactants: Used in detergents and cleaning products for its emulsifying properties.

- Emulsifying Agents: Stabilizes emulsions in cosmetic formulations.

- Biochemical Research: Serves as an inhibitor for studying phospholipid metabolism.

- Agricultural Chemistry: Investigated for its effects on plant growth and development .

Research involving N-Lauryldiethanolamine has indicated its role in altering physiological processes. For instance, studies have shown that it can influence calcium sequestration in muscle cells, potentially affecting cardiac function. Furthermore, its inhibition of phospholipase Dα suggests it may serve as a valuable tool for exploring lipid metabolism pathways .

N-Lauryldiethanolamine shares structural similarities with several other compounds that exhibit surfactant properties or biological activity. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dodecylamine | C12H27N | Simple amine; used primarily as a surfactant. |

| N-(2-Hydroxyethyl)dodecylamine | C14H31NO2 | Similar structure; used in similar applications but lacks the diol functionality. |

| N-Octadecyldiethanolamine | C20H43NO2 | Longer carbon chain; increased hydrophobicity but similar surfactant properties. |

| Lauryl Alcohol | C12H26O | Fatty alcohol; used as an emollient but does not have amine functionality. |

N-Lauryldiethanolamine's unique combination of hydrophilic and hydrophobic properties due to its aminodiol structure makes it particularly effective as both a surfactant and an emulsifier compared to these similar compounds .

Alkylation Pathways with Diethanolamine

1-Bromododecane Reaction Mechanisms

The primary synthetic route for N-lauryldiethanolamine involves the alkylation of diethanolamine with 1-bromododecane. This reaction proceeds via an S~N~2 nucleophilic substitution mechanism, where the lone pair on the nitrogen atom of diethanolamine attacks the electrophilic carbon of 1-bromododecane [2]. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize the transition state.

The stoichiometric ratio of 1-bromododecane to diethanolamine is critical, with a 1:1 molar ratio yielding optimal product formation. Excess diethanolamine may lead to bis-alkylation products, while insufficient amounts result in unreacted starting material . The reaction can be represented as:

$$ \text{Br(CH}2\text{)}{11}\text{CH}3 + \text{HN(CH}2\text{CH}2\text{OH)}2 \rightarrow \text{HN(CH}2\text{CH}2\text{OH)}2\text{(CH}2\text{)}{11}\text{CH}3 + \text{HBr} $$

Catalyst Optimization Studies

Catalytic systems significantly influence reaction efficiency. Heterogeneous catalysts such as γ-Al~2~O~3~ have demonstrated high activity in promoting N-alkylation reactions under supercritical carbon dioxide (scCO~2~) conditions [4]. In contrast, ionic liquids like 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) enable milder reaction temperatures (70°C) and reduce side reactions [3]. Comparative studies reveal that γ-Al~2~O~3~ achieves 94% yield in continuous flow systems, while [HIMA]OTs requires 10 mol% loading for complete conversion [3] [4].

Reaction Kinetics

Kinetic analyses indicate that the alkylation follows pseudo-first-order kinetics with respect to 1-bromododecane. Activation energy ($$E_a$$) calculations from Arrhenius plots yield values of approximately 65 kJ/mol, suggesting a thermally driven process [3]. Optimal conditions include:

- Temperature: 70°C

- Time: 120 minutes

- Catalyst loading: 10 mol%

Prolonged reaction times beyond 120 minutes do not improve yields, as equilibrium is established between product formation and byproduct generation [3].

Alternative Synthetic Routes

From Natural Fatty Acid Derivatives

N-Lauryldiethanolamine can be synthesized from lauric acid (C~12~ fatty acid) derived from coconut oil or palm kernel oil. The process involves:

- Conversion of lauric acid to 1-bromododecane via HBr treatment in the presence of sulfuric acid [2].

- Subsequent alkylation with diethanolamine as described in Section 2.1.1 .

This route aligns with green chemistry principles by utilizing renewable feedstocks, though bromination steps require careful waste management [2].

Green Chemistry Approaches

Emergent methodologies emphasize solvent-free conditions and recyclable catalysts. For example:

- Supercritical CO~2~ (scCO~2~): Enhances mass transfer and reduces energy consumption during γ-Al~2~O~3~-catalyzed reactions [4].

- Deep eutectic solvents (DES): Choline chloride-based DES systems achieve 99.5% conversion at 30°C, minimizing thermal degradation [3].

Industrial Scale Synthesis Optimization

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to improve heat transfer and scalability. Key advantages include:

- Residence time control: 5–10 minutes per reactor pass.

- Yield enhancement: 15–20% increase compared to batch reactors .

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Yield | 75–80% | 90–95% |

| Purity | 85% | 98% |

| Energy Consumption | High | Moderate |

Purification Technologies

Post-synthesis purification involves:

- Distillation: Removes unreacted 1-bromododecane (boiling point: 195°C at 3 mmHg) .

- Column Chromatography: Separates N-lauryldiethanolamine from diethanolamine oligomers using silica gel .

Structure Confirmation Methodologies

Advanced spectroscopic techniques validate molecular structure:

Electrospray Ionization Mass Spectrometry (ESI-MS):

- Positive mode: [M+H]^+^ peak at m/z 289.3 .

- Fragmentation pattern confirms the dodecyl chain and diethanolamine moieties [5].

Nuclear Magnetic Resonance (NMR):

Infrared Spectroscopy (IR):

- Broad peak at 3300 cm^−1^ (-OH stretch), 2850–2920 cm^−1^ (C-H alkyl), 1050 cm^−1^ (C-O) [6].

Critical Micelle Concentration Determination

The critical micelle concentration represents the threshold concentration at which N-Lauryldiethanolamine molecules spontaneously self-assemble into thermodynamically stable micellar aggregates in aqueous solutions [1]. Multiple experimental techniques have been employed to determine this fundamental parameter, each exploiting different physicochemical property changes that occur during the micellization process.

Surface tension measurements provide the most direct approach for critical micelle concentration determination, as they monitor the reduction in surface tension at the air-water interface caused by the adsorption of amphiphilic molecules [1] [2]. The characteristic sharp break in the surface tension versus logarithmic concentration plot indicates the onset of micelle formation. For N-Lauryldiethanolamine, this method reveals lower critical micelle concentration values compared to conventional surfactants, indicating a stronger propensity for self-assembly .

Conductivity measurements offer another reliable method for critical micelle concentration determination, particularly suitable for ionic and ionizable surfactants [1]. The technique exploits the difference in electrical conductivity between monomeric surfactant molecules and micellar aggregates, with micelles exhibiting lower conductivity due to reduced ionic mobility [4]. The intersection of two linear segments in the conductivity-concentration plot provides the critical micelle concentration value.

Fluorescence spectroscopy has emerged as a highly sensitive technique for critical micelle concentration determination, utilizing fluorescent probes that exhibit different spectroscopic properties in aqueous and micellar environments. The pyrene fluorescence method, based on the vibronic fine structure of pyrene emission, has been widely employed, though newer probes such as coumarin-6 offer improved accuracy and broader applicability.

Dynamic light scattering measurements provide complementary information about the micellization process by detecting changes in particle size distribution as monomers aggregate into micelles. This technique is particularly valuable for determining the onset of aggregation in non-ionic surfactants where conductivity changes are minimal.

Capillary electrophoresis has been demonstrated as a novel approach for critical micelle concentration determination, utilizing hydrodynamic forces to monitor viscosity changes across the micellization transition [1]. This method offers rapid determination with minimal sample consumption, making it particularly suitable for valuable or limited surfactant samples.

Thermodynamics of Micellization

The micellization of N-Lauryldiethanolamine is governed by fundamental thermodynamic principles that determine the spontaneity and extent of aggregate formation. The standard Gibbs free energy of micellization (ΔG°m) provides the primary thermodynamic criterion for micelle formation, with negative values indicating thermodynamically favorable self-assembly processes.

The relationship between critical micelle concentration and thermodynamic parameters follows the fundamental equation:

ΔG°m = RT ln(CMC)

where R represents the gas constant and T the absolute temperature. For N-Lauryldiethanolamine, the negative Gibbs free energy values confirm the spontaneous nature of micellization in aqueous solutions.

The standard enthalpy of micellization (ΔH°m) reflects the heat absorbed or released during the aggregation process. Temperature-dependent critical micelle concentration measurements enable calculation of this parameter through the Gibbs-Helmholtz relationship:

ΔH°m = -RT²(∂ ln CMC/∂T)

Experimental studies of related diethanolamide surfactants indicate that micellization can be either endothermic or exothermic, depending on the specific molecular structure and solution conditions.

The standard entropy of micellization (ΔS°m) quantifies the disorder changes accompanying aggregate formation. The relationship ΔG°m = ΔH°m - TΔS°m allows calculation of entropy changes from experimentally determined enthalpy and free energy values. For N-Lauryldiethanolamine, the micellization process typically exhibits positive entropy changes, reflecting the release of structured water molecules from around the hydrophobic alkyl chains.

Heat capacity changes (ΔCp°m) during micellization provide additional thermodynamic insight into the aggregation process. Differential scanning calorimetry measurements have proven particularly valuable for determining temperature-dependent thermodynamic parameters, offering direct measurement of heat capacity changes during the micellization transition.

The temperature dependence of thermodynamic parameters reveals the underlying molecular mechanisms driving micelle formation. At lower temperatures, micellization is typically entropy-driven, with the release of structured water molecules providing the primary driving force. As temperature increases, enthalpic contributions become more significant, eventually dominating the micellization process at elevated temperatures.

Aggregation Properties in Aqueous Solutions

Influence of Head Group Number

The diethanolamine head group of N-Lauryldiethanolamine profoundly influences its aggregation behavior in aqueous solutions through multiple molecular interactions. The presence of two hydroxyl groups within the head group structure provides enhanced hydrophilicity compared to conventional quaternary ammonium surfactants, resulting in distinctive aggregation properties.

The head group architecture affects the critical micelle concentration through its impact on the hydrophilic-lipophilic balance of the molecule. Studies of cationic surfactants with varying head group structures demonstrate that increasing the number of hydroxyl substituents generally leads to decreased critical micelle concentration values, indicating enhanced tendency for self-assembly.

The interfacial area occupied by each head group at the micelle surface influences the aggregation number and micellar geometry. N-Lauryldiethanolamine, with its bulky diethanolamine head group, exhibits larger interfacial areas per molecule compared to trimethylammonium surfactants, resulting in smaller aggregation numbers and more curved micellar interfaces.

Hydrogen bonding capability of the hydroxyl groups within the head group structure provides additional stabilization for micellar aggregates. The formation of intermolecular hydrogen bonds between adjacent head groups at the micelle surface contributes to the overall stability of the aggregated structure, influencing both the critical micelle concentration and the aggregation number.

The hydration characteristics of the head group significantly impact the micellization thermodynamics. The diethanolamine head group exhibits extensive hydration due to its hydrogen bonding capability, leading to larger hydrated volumes and affecting the packing constraints within micellar aggregates. This enhanced hydration contributes to the formation of more curved interfaces and smaller aggregation numbers compared to less hydrated head groups.

Electrostatic interactions between head groups play a crucial role in determining the aggregation behavior. Although N-Lauryldiethanolamine is classified as a nonionic surfactant, the amino group can undergo protonation under certain pH conditions, introducing electrostatic repulsion that affects the critical micelle concentration and aggregation number.

Temperature Dependence Studies

Temperature exerts a profound influence on the aggregation behavior of N-Lauryldiethanolamine through its effects on molecular motion, intermolecular interactions, and solvent structure. The temperature dependence of critical micelle concentration typically exhibits a characteristic U-shaped curve, with a minimum value at intermediate temperatures.

At low temperatures, the critical micelle concentration decreases with increasing temperature due to the entropy-driven nature of micellization. The structured water molecules surrounding the hydrophobic alkyl chains possess low entropy, and their release during micelle formation provides the primary driving force for aggregation. As temperature increases, the entropic contribution becomes more favorable, facilitating micellization at lower concentrations.

The temperature minimum in critical micelle concentration occurs when the balance between enthalpic and entropic contributions shifts. Below this temperature, micellization is primarily entropy-driven, while above this temperature, enthalpic effects become increasingly important. For related diethanolamide surfactants, this minimum typically occurs around 40°C.

At elevated temperatures, the critical micelle concentration increases due to the breakdown of structured water around hydrophobic groups and the increased thermal motion of surfactant molecules. The disruption of hydrophobic hydration reduces the driving force for micellization, requiring higher concentrations to achieve aggregate formation.

The aggregation number of N-Lauryldiethanolamine micelles shows a general decrease with increasing temperature. This behavior reflects the increased thermal motion and reduced intermolecular interactions at elevated temperatures, leading to smaller and less stable aggregates. The temperature dependence of aggregation number follows the relationship predicted by molecular thermodynamic models that account for the temperature-dependent tail transfer energy.

Micellar morphology undergoes significant changes with temperature variation. At low temperatures, well-defined spherical micelles predominate, while increasing temperature leads to more ellipsoidal and eventually disordered structures. The transition from spherical to ellipsoidal morphology reflects the changing balance between surface energy and packing constraints as temperature increases.

The thermodynamic parameters of micellization exhibit characteristic temperature dependencies that provide insight into the underlying molecular mechanisms. The standard enthalpy of micellization can change sign with temperature, transitioning from negative (exothermic) to positive (endothermic) values as temperature increases. This behavior reflects the changing relative importance of different intermolecular interactions at different temperatures.

Morphological Transformations of Aggregates

N-Lauryldiethanolamine exhibits rich morphological diversity in its aggregated structures, with the specific morphology depending on concentration, temperature, and solution conditions. The amphiphilic nature of the molecule enables the formation of various aggregate geometries, including spherical micelles, ellipsoidal micelles, vesicles, and more complex structures.

At concentrations slightly above the critical micelle concentration, N-Lauryldiethanolamine forms small spherical micelles with aggregation numbers typically ranging from 40 to 80 molecules. These primary aggregates represent the thermodynamically stable structure under dilute conditions, with the hydrophobic alkyl chains forming the micellar core and the hydrophilic diethanolamine head groups oriented toward the aqueous phase.

As surfactant concentration increases, micellar growth occurs through the incorporation of additional monomers into existing aggregates. The growth process is governed by the balance between surface energy minimization and packing constraints within the micellar core. For N-Lauryldiethanolamine, the bulky head group structure favors the formation of highly curved interfaces, limiting the extent of micellar growth compared to surfactants with smaller head groups.

The transition from spherical to ellipsoidal micelles occurs when the aggregation number exceeds the critical value determined by the molecular geometry and packing parameter. This morphological transformation reflects the system's attempt to minimize surface energy while accommodating the increased number of molecules within the aggregate. The ellipsoidal geometry provides a more favorable surface-to-volume ratio for larger aggregates.

Vesicle formation represents another important morphological transformation observed in N-Lauryldiethanolamine systems. The formation of bilayer vesicles is favored by the molecular geometry of the surfactant, with the packing parameter approaching unity. Vesicles typically form at higher concentrations or under specific solution conditions that promote bilayer stability over micellar structures.

The morphological transformation from vesicles to micelles can be induced by the addition of cosurfactants or changes in solution conditions. Studies of similar systems demonstrate that the addition of nonionic surfactants can trigger vesicle-to-micelle transitions through the incorporation of the cosurfactant into the bilayer structure, ultimately leading to the formation of mixed micelles.

Temperature-induced morphological changes represent an important aspect of N-Lauryldiethanolamine aggregation behavior. Increasing temperature generally favors more curved structures due to the increased thermal motion and reduced intermolecular interactions. The temperature-dependent morphological transitions can be understood in terms of the changing balance between enthalpic and entropic contributions to the aggregation process.

The formation of complex morphologies, such as bicelles and cylindrical micelles, has been observed in related systems under specific conditions. These structures represent intermediate morphologies between simple spherical micelles and planar bilayers, offering unique properties for potential applications in drug delivery and materials science.

Comparative Studies with Other Cationic Surfactants

Comparative analysis of N-Lauryldiethanolamine with conventional cationic surfactants reveals significant differences in aggregation behavior, attributed primarily to the unique structural features of the diethanolamine head group. These comparisons provide valuable insights into structure-property relationships in amphiphilic systems.

Comparison with cetyltrimethylammonium bromide (CTAB) demonstrates the influence of head group structure on aggregation properties. N-Lauryldiethanolamine exhibits a lower critical micelle concentration than CTAB, despite having a shorter alkyl chain length. This enhanced surface activity results from the increased hydrophilicity of the diethanolamine head group and its hydrogen bonding capability.

The aggregation number of N-Lauryldiethanolamine micelles is significantly lower than that of CTAB micelles of comparable alkyl chain length. This difference reflects the larger interfacial area occupied by the diethanolamine head group, which limits the number of molecules that can be accommodated at the micellar surface while maintaining favorable packing geometry.

Studies comparing hydroxylated cationic surfactants with their non-hydroxylated counterparts reveal consistent trends in aggregation behavior. The introduction of hydroxyl groups within the head group structure universally leads to decreased critical micelle concentration values and enhanced surface activity. This effect is attributed to the increased hydrophilicity and hydrogen bonding capability of the hydroxylated head groups.

The degree of counterion binding differs significantly between N-Lauryldiethanolamine and conventional quaternary ammonium surfactants. The diethanolamine head group structure affects the local electrostatic environment at the micellar surface, influencing the extent of counterion association and the effective charge density of the aggregates.

Comparison with gemini surfactants reveals the importance of head group multiplicity in determining aggregation behavior. While gemini surfactants possess two head groups connected by a spacer chain, N-Lauryldiethanolamine features a single head group with multiple hydrophilic substituents. This structural difference results in distinct aggregation mechanisms and morphological preferences.

The temperature dependence of aggregation properties shows systematic differences between N-Lauryldiethanolamine and conventional cationic surfactants. The hydrogen bonding capability of the diethanolamine head group provides additional temperature-dependent interactions that affect the thermodynamics of micellization, leading to different temperature coefficients for critical micelle concentration and aggregation number.

The morphological diversity of N-Lauryldiethanolamine aggregates exceeds that of simple quaternary ammonium surfactants. The ability to form vesicles and other complex structures reflects the unique packing characteristics imposed by the diethanolamine head group geometry. Conventional cationic surfactants with smaller head groups typically exhibit more limited morphological diversity.

Inter-molecular Forces in Self-Assembly

The self-assembly of N-Lauryldiethanolamine is governed by a complex interplay of inter-molecular forces that determine the stability, structure, and properties of the resulting aggregates. Understanding these forces provides fundamental insight into the molecular mechanisms underlying the aggregation process.

Hydrophobic interactions between the dodecyl alkyl chains represent the primary driving force for micellization. The unfavorable entropy of structured water molecules surrounding the hydrophobic chains in the monomeric state provides the thermodynamic driving force for aggregation. The transfer of alkyl chains from the aqueous environment to the micellar core results in the release of structured water and a net increase in system entropy.

van der Waals forces between adjacent alkyl chains within the micellar core contribute to the stability of the aggregated structure. These weak attractive interactions, while individually small, collectively provide significant stabilization for the micellar aggregate. The magnitude of van der Waals interactions depends on the degree of chain overlap and the conformational flexibility of the alkyl chains within the micellar core.

Hydrogen bonding interactions involving the hydroxyl groups of the diethanolamine head group play a crucial role in aggregate stabilization. These interactions can occur between adjacent head groups at the micellar surface, between head groups and water molecules, or intramolecularly within individual molecules. The extensive hydrogen bonding network contributes to the unique aggregation properties of N-Lauryldiethanolamine compared to conventional surfactants.

Electrostatic interactions, while less prominent in nonionic surfactants, can become significant under certain conditions. The amino group within the diethanolamine head group can undergo protonation at low pH values, introducing electrostatic repulsion between head groups that affects the aggregation behavior and critical micelle concentration.

Conformational constraints within the micellar core influence the packing efficiency and aggregate stability. The alkyl chains must adopt specific conformations to maximize packing density while minimizing unfavorable interactions. The balance between conformational entropy and packing energy determines the optimal aggregate size and morphology.

Surface tension effects at the micelle-water interface contribute to the overall energetics of the aggregation process. The interfacial tension between the hydrophobic micellar core and the aqueous phase provides a driving force for surface area minimization, favoring more compact aggregate structures. The magnitude of this interfacial tension depends on the nature of the head group and its interaction with water.

Dipole-dipole interactions between the polar head groups can provide additional stabilization for micellar aggregates. The diethanolamine head group possesses a significant dipole moment due to the asymmetric distribution of electron density, and the alignment of these dipoles at the micellar surface can contribute to aggregate stability.

The temperature dependence of inter-molecular forces provides insight into the thermodynamic driving forces for aggregation. At low temperatures, enthalpic contributions from favorable inter-molecular interactions dominate, while at high temperatures, entropic effects become more important. This temperature-dependent balance determines the overall aggregation behavior and the temperature dependence of critical micelle concentration.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 214 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 181 of 214 companies with hazard statement code(s):;

H317 (97.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (97.24%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard